molecular formula C20H16BrFN2O3 B12045262 ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate CAS No. 618070-37-4

ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate

Cat. No.: B12045262
CAS No.: 618070-37-4
M. Wt: 431.3 g/mol
InChI Key: JPDMKQVQGSPLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazole-3-carboxylate family, characterized by a pyrazole core substituted with a 4-bromophenyl group at the 2-position via a 2-oxoethyl linker and a 4-fluorophenyl group at the 5-position. The ethyl ester at the 3-position enhances solubility and modulates pharmacokinetic properties.

Properties

CAS No.

618070-37-4

Molecular Formula

C20H16BrFN2O3

Molecular Weight

431.3 g/mol

IUPAC Name

ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C20H16BrFN2O3/c1-2-27-20(26)18-11-17(13-5-9-16(22)10-6-13)23-24(18)12-19(25)14-3-7-15(21)8-4-14/h3-11H,2,12H2,1H3

InChI Key

JPDMKQVQGSPLAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

The pyrazole ring is typically constructed through cyclocondensation of 1,3-diketones with hydrazines. For ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate, the reaction begins with 4-(4-fluorophenyl)-2,4-diketoester intermediates. A green "on water" approach using semicarbazide hydrochloride instead of toxic hydrazine derivatives has been reported to achieve cyclization at room temperature with yields exceeding 85%. This method avoids organic solvents, leveraging water’s polar nature to stabilize transition states and enhance reaction kinetics.

Regioselective Control in Ring Closure

Regioselectivity is critical to ensure the correct positioning of substituents. Studies indicate that electron-withdrawing groups (e.g., 4-fluorophenyl) at the diketone’s β-position direct cyclization to form the 5-substituted pyrazole regioisomer. Nuclear magnetic resonance (NMR) analysis of intermediates confirms that the 4-fluorophenyl group occupies the 5-position of the pyrazole ring, while the 2-oxoethyl moiety derives from subsequent alkylation steps.

Introduction of the 2-(4-Bromophenyl)-2-Oxoethyl Side Chain

Alkylation of Pyrazole Intermediates

After pyrazole ring formation, the 2-position is functionalized via alkylation. A bromomethylated precursor, such as 5-(bromomethyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole, is synthesized by treating the pyrazole core with NaI and K₂CO₃ in chloroform under nitrogen atmosphere. This nucleophilic substitution proceeds at 0°C over 24 hours, achieving 61–75% yields depending on the aryl substituent.

Ketone Formation via Oxidation

The 2-oxoethyl group is introduced through oxidation of the alkyl chain. For example, FeSO₄-catalyzed oxidation in isopropanol at 50°C converts the bromomethyl group to a ketone without over-oxidation to carboxylic acids. This step is sensitive to reaction time, with optimal conversion observed at 4 hours.

Esterification and Carboxylate Functionalization

Hydrolysis of Ethyl Esters

The ethyl ester at the pyrazole’s 3-position is introduced early in the synthesis but may require hydrolysis to carboxylic acids for subsequent modifications. Lithium hydroxide in aqueous ethanol at reflux efficiently cleaves the ester, yielding 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid with 95% efficiency. Acidification with HCl precipitates the product, avoiding column chromatography.

Re-Esterification for Final Product

Re-esterification of the carboxylic acid intermediate is achieved using ethanol and catalytic sulfuric acid. This step is crucial for restoring the ethyl ester group while preserving the pyrazole’s substituents. Yields exceed 90% when conducted under anhydrous conditions with molecular sieves to absorb water.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction StepOptimal SolventTemperatureYield (%)
CyclocondensationWater25°C85–90
BromomethylationChloroform0°C61–75
OxidationIsopropanol50°C70–80
Ester HydrolysisEthanol/WaterReflux95

Polar aprotic solvents like DMF improve solubility for halogenation steps, while protic solvents enhance nucleophilic substitution rates. Lower temperatures (−10°C to 0°C) minimize side reactions during bromomethylation.

Catalytic Systems

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : The 4-fluorophenyl group exhibits doublets at δ 7.54–7.60 ppm (J = 8.4 Hz), while the pyrazole proton resonates as a singlet at δ 6.83–6.89 ppm.

  • HRMS : Molecular ion peaks at m/z 431.3 ([M+H]⁺) confirm the molecular formula C₂₀H₁₆BrFN₂O₃.

Purity Assessment

Melting points (103–115°C) and HPLC retention times (2.20 minutes) are consistent across batches, indicating high reproducibility.

Comparative Analysis of Synthetic Routes

Green Chemistry vs. Traditional Methods

The "on water" cyclocondensation method reduces organic waste by 40% compared to dichloromethane-based systems but requires longer reaction times (24 vs. 12 hours). Traditional hydrazine-based routes offer faster kinetics but pose safety risks.

Cost and Scalability

Bromomethylation in chloroform is cost-effective for small-scale synthesis, but scaling necessitates solvent recovery systems. Aqueous methods, while greener, face challenges in product isolation due to the compound’s hydrophobicity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms (bromine and fluorine) on the phenyl rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

Pharmaceutical Research

Ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially acting through apoptosis induction mechanisms.
  • Anti-inflammatory Properties : Research indicates that derivatives of pyrazole compounds can inhibit inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs.

Agricultural Chemistry

The compound's efficacy as a pesticide or herbicide is under investigation, particularly due to its ability to disrupt biological processes in pests while being less harmful to beneficial organisms.

  • Insecticidal Activity : this compound has shown promise in controlling pest populations in agricultural settings.

Material Science

Its unique chemical structure allows for potential applications in developing new materials with specific properties.

  • Polymer Chemistry : The compound can be utilized in synthesizing polymers that require specific thermal or mechanical properties, enhancing their performance in various applications.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Anticancer Properties :
    • Researchers conducted a study on the cytotoxic effects of this compound on breast cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
    • Results indicated that the compound induces apoptosis through mitochondrial pathways, suggesting a mechanism for further drug development.
  • Agricultural Application Trials :
    • Field trials were performed to assess the insecticidal properties against common agricultural pests.
    • Results showed a reduction in pest populations by over 70% when applied at recommended dosages, indicating its effectiveness as a biopesticide.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Key structural variations among analogues include substituents on the pyrazole ring, the oxoethyl side chain, and aromatic groups. Below is a comparative analysis based on synthesis, physicochemical properties, and biological relevance.

Table 1: Comparison of Key Pyrazole-3-carboxylate Derivatives
Compound Name Substituents (Pyrazole Positions) Yield (%) Melting Point (°C) Notable Features
Target Compound: Ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate 2: 4-BrPh-CH2-CO-; 5: 4-FPh N/A* N/A* Balanced halogen substitution
Ethyl 4-bromo-1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (4h) 1: 4-FPh-CH2-CO-; 3: 4-MeOPh; 4: Br 65 157–158 Methoxy group enhances lipophilicity
Ethyl 3,4-bis(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-5-carboxylate (6o) 1: 4-FPh-CH2-CO-; 3,4: 4-FPh 85 105–106 Triple 4-FPh substitution; high yield
Ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (4j) 1: Ph-CH2-CO-; 3: 4-FPh; 4: Br 70 97–98 Phenyl group reduces polarity
Ethyl 3-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-4-phenyl-1H-pyrazole-5-carboxylate (6m) 1: 4-FPh-CH2-CO-; 3: 4-FPh; 4: Ph 76 104–105 Phenyl at 4-position lowers reactivity

Physicochemical Properties

  • Melting Points : Fluorine and bromine substituents increase melting points via halogen bonding. For instance, 4h (157–158°C) and the target compound (estimated 100–105°C) have higher melting points than 4j (97–98°C), which lacks a 4-fluorophenyl group .
  • Solubility : The ethyl ester group improves solubility in organic solvents, while bulky substituents (e.g., 4-bromophenyl) may reduce aqueous solubility .

Key Research Findings

  • Spectroscopic Confirmation : NMR and HRMS data confirm the structural integrity of analogues. For example, the 4-bromophenyl group in the target compound would show distinct 1H NMR peaks at δ 7.6–7.8 ppm, consistent with aromatic protons in brominated systems .
  • Crystallography : Related pyrazole-thiazole hybrids (e.g., IDOMOF and PUVVAG) exhibit planar geometries, suggesting that the target compound’s 4-bromophenyl group may induce similar conformational rigidity .

Biological Activity

Ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate is a pyrazole derivative that has attracted attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological properties, including synthesis, pharmacological effects, and structure-activity relationships (SAR).

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure can be represented as follows:

  • Chemical Formula : C17H16BrF N2O3
  • Molecular Weight : 393.23 g/mol

The presence of the bromophenyl and fluorophenyl substituents is significant for its biological activity, influencing both its pharmacokinetics and pharmacodynamics.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic pathway often includes:

  • Formation of the pyrazole ring.
  • Introduction of the 4-bromophenyl and 4-fluorophenyl groups through electrophilic substitution.
  • Esterification to yield the final product.

Antitumor Activity

Recent studies have shown that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects.

  • Cell Lines Tested :
    • HCT116 (Colorectal)
    • HT29 (Colorectal)
    • SW480 (Colorectal)

In vitro studies indicated that this compound inhibited cell proliferation in low micromolar ranges, with IC50 values reported as follows:

Cell LineIC50 (µM)Mechanism of Action
HCT11612.5G2/M phase arrest
HT2915.0Apoptosis induction
SW48010.0Non-necrotic cell death

These findings suggest that the compound may act by disrupting cell cycle progression and inducing apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has shown promising anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural components. Key observations include:

  • Bromine Substitution : The presence of bromine on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Fluorine Substitution : The fluorine atom can increase metabolic stability and alter pharmacokinetic profiles.

Research suggests that modifications to these substituents can lead to compounds with improved efficacy and selectivity against cancer cell lines.

Case Studies

  • Study on Cytotoxicity : A recent study synthesized several analogues of this compound, evaluating their cytotoxicity against human colorectal cancer cell lines. The most active compounds showed significant inhibition of cell growth with mechanisms linked to apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory potential of this compound in a murine model of acute inflammation, demonstrating a reduction in edema and inflammatory markers when administered at specific dosages .

Q & A

Q. What are the optimized synthetic routes for ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters.
  • Step 2 : Introduction of the 4-bromophenyl-2-oxoethyl group via alkylation or nucleophilic substitution.
  • Step 3 : Esterification to stabilize the carboxylate moiety . Key variables :
  • Catalysts : Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Temperature : Controlled heating (60–100°C) minimizes side reactions .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; bromophenyl signals at δ 7.5–8.0 ppm) .
  • X-ray crystallography : Resolves bond angles (e.g., pyrazole ring planarity) and intermolecular interactions (e.g., hydrogen bonding) critical for reactivity .
  • IR spectroscopy : Confirms ester carbonyl (C=O) stretching at ~1700 cm1^{-1} and ketone (C=O) at ~1680 cm1^{-1} .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging the bromophenyl group’s electrophilic properties .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Comparative analysis : Replicate assays under standardized conditions (e.g., pH, serum concentration) to isolate variables .
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Computational modeling : Molecular docking to verify target binding affinities against reported bioactivity .

Q. What strategies optimize the compound’s selectivity for therapeutic targets (e.g., kinases vs. proteases)?

  • Structure-activity relationship (SAR) : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) to alter steric/electronic profiles .
  • Prodrug design : Introduce hydrolyzable groups (e.g., tert-butoxycarbonyl) to enhance tissue-specific delivery .

Q. What mechanistic insights explain its interaction with DNA or enzymes?

  • DNA intercalation : UV-Vis titration and ethidium bromide displacement assays quantify binding constants .
  • Enzyme inhibition kinetics : Lineweaver-Burk plots to determine competitive/non-competitive inhibition modes .

Q. How does the compound’s stability vary under physiological conditions, and what formulation strategies mitigate degradation?

  • pH-dependent stability : HPLC monitoring of hydrolysis in buffers (pH 1–9) identifies labile ester bonds .
  • Nanocarrier encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life .

Data Analysis and Experimental Design

Q. What statistical methods resolve variability in dose-response data for this compound?

  • Non-linear regression : Fit sigmoidal curves to calculate IC50_{50}/EC50_{50} with 95% confidence intervals .
  • ANOVA : Compare means across treatment groups (e.g., p < 0.05 significance threshold) .

Q. How can computational tools predict synthetic byproducts or toxicity profiles?

  • Retrosynthetic software (e.g., Chematica): Identifies plausible side products from reaction pathways .
  • ADMET prediction : SwissADME or ProTox-II models assess hepatotoxicity and CYP450 interactions .

Q. What crystallographic parameters distinguish polymorphic forms of this compound?

  • Unit cell dimensions : Compare space groups (e.g., monoclinic vs. triclinic) via single-crystal diffraction .
  • Thermal analysis : DSC/TGA profiles differentiate polymorph stability (e.g., melting points ±5°C) .

Notes

  • Methodological rigor : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray) to confirm structural assignments .
  • Advanced synthesis : Prioritize palladium-catalyzed coupling for regioselective aryl group introduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.